2-Butan-2-ylpyrrolidine;hydrochloride
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Overview
Description
2-Butan-2-ylpyrrolidine;hydrochloride, also known as 2-(sec-butyl)pyrrolidine hydrochloride, is a chemical compound with the molecular formula C8H18ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds for drug development .
Preparation Methods
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Chemical Reactions Analysis
2-Butan-2-ylpyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butan-2-ylpyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Butan-2-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to the podophyllotoxin pocket of gamma tubulin, inhibiting its function and exerting anticancer effects . The compound’s ability to interact with enantioselective proteins highlights its potential for selective biological activity.
Comparison with Similar Compounds
2-Butan-2-ylpyrrolidine;hydrochloride can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities.
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds, like this compound, are valuable in medicinal chemistry and drug development due to their diverse biological activities and structural versatility .
Properties
IUPAC Name |
2-butan-2-ylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)8-5-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYXNMCMLSTNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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